molecular formula C4H7N3O2 B1322604 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-60-0

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1322604
CAS No.: 302842-60-0
M. Wt: 129.12 g/mol
InChI Key: PCSCBXATDIODSV-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the methoxymethyl group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoesters or carbonyl compounds to form the oxadiazole ring. For instance, the reaction of a hydrazide with an orthoester in the presence of an acid catalyst can yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the methoxymethyl moiety.

Scientific Research Applications

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen.

    5-(Methoxymethyl)-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.

    5-(Methoxymethyl)-1,3,4-oxadiazol-2-thiol: Contains a thiol group instead of an amine group.

Uniqueness

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the methoxymethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Properties

IUPAC Name

5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCBXATDIODSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627370
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302842-60-0
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
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